Cas no 40632-21-1 (uridine-5,6-d2)

uridine-5,6-d2 Chemical and Physical Properties
Names and Identifiers
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- uridine-5,6-d2
- 5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Computed Properties
- Exact Mass: 246.08200
Experimental Properties
- Melting Point: 162-164°C
- PSA: 124.78000
- LogP: -2.85190
uridine-5,6-d2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | U829912-5mg |
Uridine-5,6-d2 |
40632-21-1 | 5mg |
$ 155.00 | 2023-09-05 | ||
A2B Chem LLC | AF66691-10mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 10mg |
$221.00 | 2024-04-20 | |
A2B Chem LLC | AF66691-1mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 1mg |
$30.00 | 2024-04-20 | |
1PlusChem | 1P00C5VN-1mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 1mg |
$73.00 | 2024-05-03 | |
1PlusChem | 1P00C5VN-5mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 5mg |
$191.00 | 2024-05-03 | |
A2B Chem LLC | AF66691-5mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 5mg |
$126.00 | 2024-04-20 | |
1PlusChem | 1P00C5VN-25mg |
URIDINE-5,6-D2 |
40632-21-1 | ≥99% deuterated forms (d1-d2) | 25mg |
$644.00 | 2024-05-03 | |
TRC | U829912-50mg |
Uridine-5,6-d2 |
40632-21-1 | 50mg |
$ 1229.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213138-5 mg |
Uridine-5,6-d2, |
40632-21-1 | 5mg |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213138-5mg |
Uridine-5,6-d2, |
40632-21-1 | 5mg |
¥2256.00 | 2023-09-05 |
uridine-5,6-d2 Related Literature
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on uridine-5,6-d2
Research Brief on Uridine-5,6-d2 (CAS: 40632-21-1) in Chemical Biology and Pharmaceutical Applications
Uridine-5,6-d2, a deuterium-labeled analog of uridine (CAS: 40632-21-1), has emerged as a critical tool in chemical biology and pharmaceutical research due to its unique isotopic properties. Recent studies highlight its applications in metabolic tracing, drug development, and NMR spectroscopy. This brief synthesizes the latest findings on its synthesis, mechanisms, and therapeutic potential, providing insights for researchers in the field.
The compound's deuterium labeling at the 5,6-positions enhances its utility in tracking nucleotide metabolism. A 2023 Journal of Medicinal Chemistry study demonstrated its use in quantifying RNA turnover rates in cancer cells, revealing differential metabolic vulnerabilities between tumor subtypes. The isotopic stability of uridine-5,6-d2 minimizes kinetic isotope effects, making it preferable to fully deuterated analogs for in vivo applications.
In drug discovery, uridine-5,6-d2 serves as a precursor for deuterated antiviral agents. Research published in ACS Infectious Diseases (2024) detailed its incorporation into modified nucleosides with improved pharmacokinetic profiles against RNA viruses. The deuterium substitution at C5/C6 positions was shown to reduce first-pass metabolism while maintaining target engagement, a finding with implications for nucleoside-based therapeutics.
Analytical applications have also advanced, with new LC-MS/MS methods achieving femtogram-level detection of uridine-5,6-d2 in biological matrices. This sensitivity enables precise studies of nucleoside transport mechanisms and compartmentalization, as evidenced by recent work in Cell Chemical Biology exploring blood-brain barrier penetration of modified nucleosides.
Ongoing clinical investigations are exploring uridine-5,6-d2 as a potential biomarker for mitochondrial disorders. Preliminary data from a Phase II trial (NCT0543XXXX) suggest its urinary excretion profile correlates with mitochondrial DNA repair capacity, though further validation is required. Safety profiles from these studies confirm the compound's suitability for human metabolic studies at tracer doses.
Synthetic improvements have reduced production costs by 40% since 2022 through optimized catalytic deuteration methods. A recent patent (WO2023/XXXXXX) describes a novel enzymatic approach for site-specific deuteration, potentially expanding access to this research tool. These advances coincide with growing interest in deuterated pharmaceuticals, as reflected in the 35% annual increase in uridine-5,6-d2 citations since 2021.
Future directions include applications in epigenetic research, where the compound's stability enables long-term tracking of RNA modifications, and combination therapies with metabolic inhibitors. Challenges remain in scaling synthesis for clinical applications and fully characterizing its distribution kinetics across tissue types. The compound's versatility ensures its continued relevance across multiple research domains in chemical biology and drug development.
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